molecular formula C11H13N3OS B2926196 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1499649-23-8

1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B2926196
CAS No.: 1499649-23-8
M. Wt: 235.31
InChI Key: MKZBPGRIYJUJCG-UHFFFAOYSA-N
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Description

The compound 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is an organic molecule that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring The specific structure of this compound includes a phenyl ring with a methylsulfanyl group, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be synthesized using click chemistry, a powerful and reliable method for assembling molecules. One common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:

  • Start with the appropriate alkyne and azide precursors.

  • Mix with copper(I) catalysts like CuSO4 or CuI and a reducing agent such as sodium ascorbate.

  • Conduct the reaction under ambient conditions in solvents such as ethanol or water.

Industrial Production Methods

Industrial production might scale up the above method, emphasizing cost-efficiency and safety. This may involve:

  • Continuous flow reactors to enhance reaction efficiency and yield.

  • Advanced purification techniques like chromatography or crystallization for obtaining high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

The compound 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes several types of chemical reactions including:

  • Oxidation: : The sulfur atom can be oxidized to a sulfoxide or sulfone.

  • Substitution: : The hydroxyl group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.

  • Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

  • Oxidation yields sulfoxides or sulfones.

  • Substitution reactions can produce a variety of derivatives with modified functional groups at the hydroxyl position.

Scientific Research Applications

1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol finds applications in:

  • Chemistry: : As a building block for more complex molecules and in catalytic processes.

  • Biology: : Potential use as a probe in biochemical assays due to its unique structural features.

  • Medicine: : Investigated for its potential pharmacological properties such as antimicrobial, antifungal, or anticancer activities.

  • Industry: : Used in materials science for the development of new polymers and coatings due to its stability and reactivity.

Mechanism of Action

Mechanism

The mechanism by which 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exerts its effects often involves the interaction of its functional groups with biological targets. For example:

  • The hydroxyl group can form hydrogen bonds with enzymes or receptors.

  • The triazole ring can engage in π-π interactions with aromatic amino acids in proteins.

Molecular Targets and Pathways

  • Enzymes: May inhibit or modulate enzyme activity through binding interactions.

  • Cellular pathways: Involved in disrupting metabolic or signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(methylsulfanyl)phenyl)-1H-1,2,3-triazole

  • 1-phenyl-1H-1,2,3-triazole-4-yl methanol

Uniqueness

Compared to other triazole derivatives, 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol stands out due to:

  • Its combination of functional groups that offer unique reactivity.

  • Potential for diverse applications in both research and industrial settings.

By merging the aromatic phenyl and methylsulfanyl with the triazole ring, this compound benefits from increased versatility and specificity in its applications.

Properties

IUPAC Name

1-[1-(4-methylsulfanylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(15)11-7-14(13-12-11)9-3-5-10(16-2)6-4-9/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZBPGRIYJUJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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